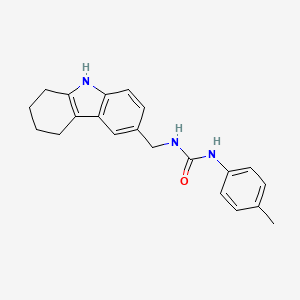

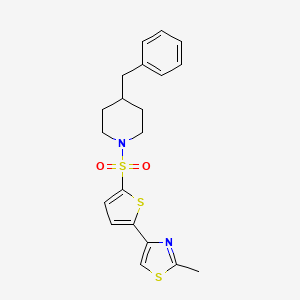

![molecular formula C12H20N6S B2538268 1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1207046-49-8](/img/structure/B2538268.png)

1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound containing a pyrazole ring fused to a pyrimidine ring . The compound has several functional groups, including an aminoethyl group (NH2-CH2-CH2-), an isobutyl group ((CH3)2CH-CH2-), and a methylthio group (CH3-S-). These functional groups could potentially participate in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core could potentially result in the formation of hydrogen bonds with other molecules. The methylthio group could also contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions involving nucleophilic substitution or condensation . The methylthio group could potentially undergo oxidation to form a sulfoxide or sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could increase its solubility in polar solvents .Scientific Research Applications

Hybrid Catalysts in Synthesis

One study highlights the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a related compound, emphasizing their application in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. This review covers synthetic pathways and the use of various catalysts for developing derivatives with potential as lead molecules (Parmar, Vala, & Patel, 2023).

Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

Another study reviews the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, demonstrating its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This work suggests room for further exploration of this scaffold in drug development (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Research on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines discusses the importance of these factors in developing compounds with specific medicinal properties. This review addresses the controversies and challenges in achieving desired regioselectivity, highlighting the potential for creating targeted therapies (Mohamed & Mahmoud, 2019).

Pyrazolines and Their Therapeutic Applications

A comprehensive review on the therapeutic applications of pyrazolines, a closely related compound, discusses their antimicrobial, anti-inflammatory, antidepressant, and anticancer properties. This paper reviews patents and literature from 2000 – 2011, indicating the wide-ranging potential of pyrazoline derivatives in pharmacology (Shaaban, Mayhoub, & Farag, 2012).

Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

A study on the anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives showcases the potential of pyrimidine compounds in designing leads for anti-inflammatory activity. This research emphasizes the role of structural modification in enhancing biological activity (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name |

1-(2-aminoethyl)-N-(2-methylpropyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6S/c1-8(2)6-14-10-9-7-15-18(5-4-13)11(9)17-12(16-10)19-3/h7-8H,4-6,13H2,1-3H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDWPTUBQVSHOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)

![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)